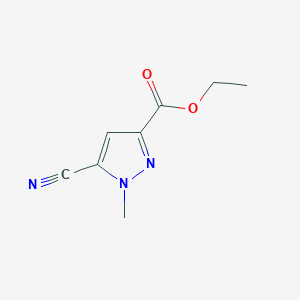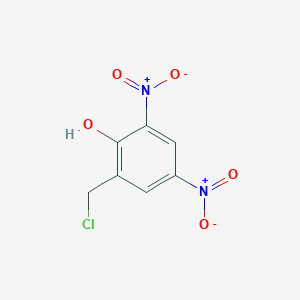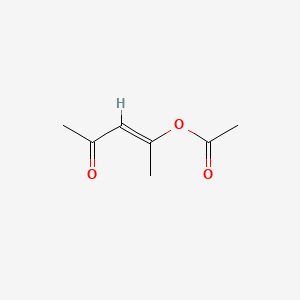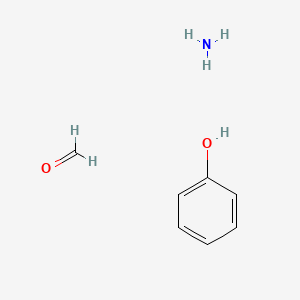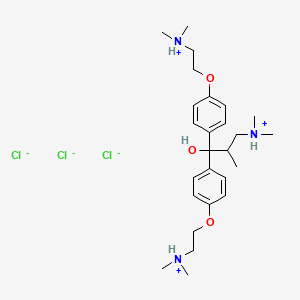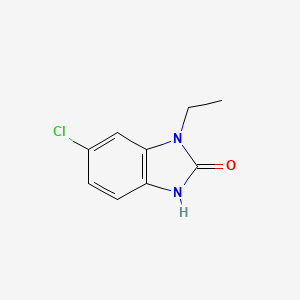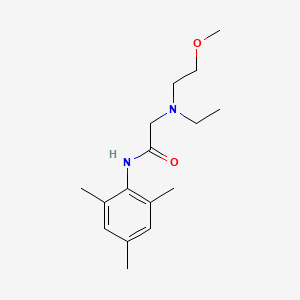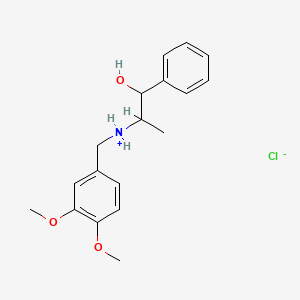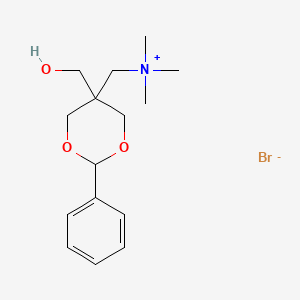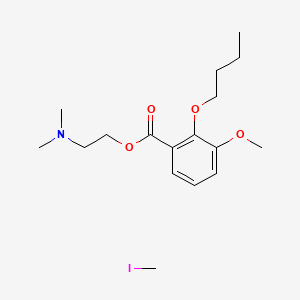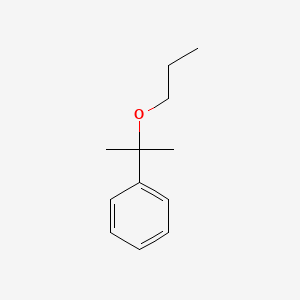
(1-Methyl-1-propoxyethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Methyl-1-propoxyethyl)benzene: is an organic compound with the molecular formula C12H18O . It is also known by its IUPAC name, 2-propoxypropan-2-ylbenzene . This compound is a member of the ether family and is characterized by the presence of a benzene ring substituted with a 1-methyl-1-propoxyethyl group .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1-Methyl-1-propoxyethyl)benzene typically involves the alkylation of benzene with 1-methyl-1-propoxyethanol in the presence of a strong acid catalyst. The reaction conditions often include elevated temperatures and anhydrous conditions to facilitate the formation of the ether bond .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts such as sulfuric acid or aluminum chloride is common to enhance the reaction rate and selectivity .
Analyse Des Réactions Chimiques
Types of Reactions: (1-Methyl-1-propoxyethyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like bromine or nitric acid in the presence of a catalyst are employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of brominated or nitrated derivatives.
Applications De Recherche Scientifique
Chemistry: (1-Methyl-1-propoxyethyl)benzene is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the production of pharmaceuticals, agrochemicals, and specialty chemicals .
Biology and Medicine: In biological research, this compound is used to study the effects of ether compounds on biological systems. It is also investigated for its potential therapeutic properties .
Industry: In the industrial sector, this compound is used as a solvent and as an intermediate in the production of polymers and resins .
Mécanisme D'action
The mechanism of action of (1-Methyl-1-propoxyethyl)benzene involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction cascades and metabolic pathways .
Comparaison Avec Des Composés Similaires
- (1-Methyl-1-ethoxyethyl)benzene
- (1-Methyl-1-butoxyethyl)benzene
- (1-Methyl-1-pentoxyethyl)benzene
Uniqueness: (1-Methyl-1-propoxyethyl)benzene is unique due to its specific alkyl substitution pattern, which imparts distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity and solubility characteristics, making it suitable for specific applications .
Propriétés
Numéro CAS |
24142-77-6 |
|---|---|
Formule moléculaire |
C12H18O |
Poids moléculaire |
178.27 g/mol |
Nom IUPAC |
2-propoxypropan-2-ylbenzene |
InChI |
InChI=1S/C12H18O/c1-4-10-13-12(2,3)11-8-6-5-7-9-11/h5-9H,4,10H2,1-3H3 |
Clé InChI |
PLWOFDYJSDGEAT-UHFFFAOYSA-N |
SMILES canonique |
CCCOC(C)(C)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


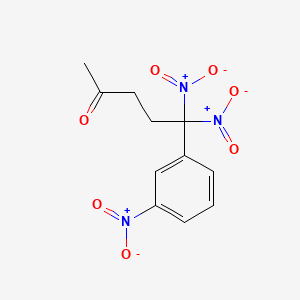
![Diethylgold bromide [Forbidden]](/img/structure/B13742450.png)
